![molecular formula C15H17NO4S B2892508 (Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione CAS No. 881816-34-8](/img/structure/B2892508.png)
(Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione” is a compound that has been studied for its potential as a multi-target antidiabetic agent . It is a derivative of thiazolidine-2,4-dione, a five-membered unsaturated ring system composed of carbon, oxygen, nitrogen, and sulfur molecules .
Synthesis Analysis
The synthesis of this compound involves the use of thiazolidinedione and 4-hydroxy-3-methoxybenzaldehyde . The central 5-benzylidinethiazolidine-2,4-dione for the lead compound was left unchanged, while the East and West moieties were altered by the introduction of different building blocks .Molecular Structure Analysis
The molecular structure of this compound is determined by 3D crystallographic structures of enzymes DPP-4 (PDB ID: 1X7O), PTP-1B (PDB ID: 1NNY), α-amylase (PDB ID: 4W93), and α-glucosidase .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily Knoevenagel condensation . The compound was obtained as a brown solid with a melting point of 199–201°C .Physical And Chemical Properties Analysis
The compound is a brown solid with a melting point of 199–201°C . Its molecular weight is 251.26 g/mol .Wissenschaftliche Forschungsanwendungen
Antidiabetic Agent
Thiazolidinediones (TZDs) are well-known for their role as antidiabetic agents. They function as insulin sensitizers by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism . The compound “(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” has been studied for its potential to act as a partial activator of PPAR-γ, which could mitigate the adverse effects associated with full activation of this enzyme .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how thiazolidinedione derivatives interact with biological targets. These studies help in predicting the binding affinity and mode of action of the compound within the target site. The compound has been involved in docking studies to explore its fit within the PPAR-γ receptor, which is significant for designing more effective antidiabetic medications .
Enzyme Inhibition
Thiazolidinedione derivatives have been evaluated for their ability to inhibit key enzymes involved in glucose metabolism. This includes α-amylase and α-glucosidase, enzymes that play a role in carbohydrate digestion and glucose absorption. Inhibition of these enzymes can lead to a decrease in postprandial blood glucose levels, which is beneficial for managing diabetes .
Anti-Inflammatory Properties
The anti-inflammatory properties of thiazolidinedione derivatives stem from their ability to modulate cytokine production and inhibit inflammatory pathways. This makes them potential candidates for treating inflammatory diseases and conditions where inflammation plays a key role .
Neuroprotective Effects
Research has indicated that thiazolidinedione derivatives may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where inflammation and oxidative stress are contributing factors to neuronal damage .
Antioxidant Activity
Thiazolidinedione derivatives have shown antioxidant properties, which are important for combating oxidative stress in cells. Oxidative stress is implicated in various chronic diseases, including diabetes, cancer, and cardiovascular diseases. The antioxidant activity of these compounds can help in neutralizing free radicals and reducing oxidative damage .
Wirkmechanismus
Zukünftige Richtungen
The compound is a potential multi-target antidiabetic agent, and current research describes the goal to optimize this early lead compound . The efforts are focused on enhancing the capability of manipulating multiple pathways at the same time for the treatment of diabetes . The presence of electron releasing group (3,4,5-trimethoxy, p/o-OCH3, compounds 10, 12, and 15) on benzylidene portion of the molecule enhanced the antibacterial activity against S. aureus, B. subtilis, S. typhi, K. pneumonia, C. albicans and A. niger as well as the antidiabetic activity .
Eigenschaften
IUPAC Name |
(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-4-7-16-14(18)13(21-15(16)19)9-10-5-6-11(17)12(8-10)20-2/h5-6,8-9,17H,3-4,7H2,1-2H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZMXXJIGVLQS-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.